molecular formula C19H21FN6O2S B11268211 2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2-fluorophenyl)acetamide

2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B11268211
M. Wt: 416.5 g/mol
InChI Key: NKBKGAQGBOLSKH-UHFFFAOYSA-N
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Description

2-[2-(4-Ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core, an ethylpiperazine moiety, and a fluorophenylacetamide group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2-fluorophenyl)acetamide typically involves multiple steps. The process begins with the preparation of the thiazolo[4,5-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
  • 2-(4-Propylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
  • 2-(4-Butylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Uniqueness

What sets 2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2-fluorophenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenylacetamide group, in particular, enhances its binding affinity to specific molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C19H21FN6O2S

Molecular Weight

416.5 g/mol

IUPAC Name

2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C19H21FN6O2S/c1-2-24-7-9-25(10-8-24)19-23-17-16(29-19)18(28)26(12-21-17)11-15(27)22-14-6-4-3-5-13(14)20/h3-6,12H,2,7-11H2,1H3,(H,22,27)

InChI Key

NKBKGAQGBOLSKH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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